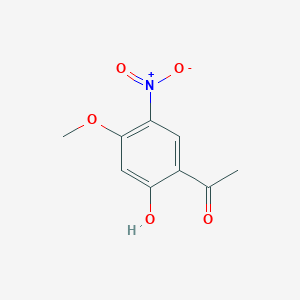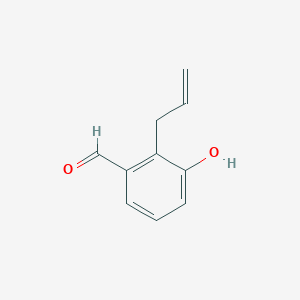![molecular formula C8H8O3 B1333388 Benzo[d][1,3]dioxol-4-ylmethanol CAS No. 769-30-2](/img/structure/B1333388.png)
Benzo[d][1,3]dioxol-4-ylmethanol
Overview
Description
Benzo[d][1,3]dioxol-4-ylmethanol, also known as 1,3-benzodioxol-4-ylmethanol, is an organic compound with the molecular formula C8H8O3. It is a derivative of 1,3-benzodioxole, featuring a methanol group attached to the benzene ring.
Mechanism of Action
Target of Action
Benzo[d][1,3]dioxol-4-ylmethanol primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its targets, the microtubules, by modulating their assembly . This modulation occurs through the suppression of tubulin polymerization or stabilization of the microtubule structure . This interaction results in a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the mitotic phase . By disrupting microtubule dynamics, the compound prevents the normal progression of mitosis, leading to cell cycle arrest and ultimately, cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of cell apoptosis . This is a result of the compound’s interaction with microtubules and its subsequent disruption of the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[d][1,3]dioxol-4-ylmethanol can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high yields and purity. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Benzo[d][1,3]dioxol-4-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methanol group and the aromatic ring structure.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the methanol group to a methyl group.
Substitution: Substitution reactions often involve electrophilic aromatic substitution, where reagents like halogens or nitro groups are introduced to the aromatic ring under acidic or basic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce methyl-substituted benzodioxoles .
Scientific Research Applications
Benzo[d][1,3]dioxol-4-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound exhibit promising therapeutic effects, making it a candidate for drug development.
Comparison with Similar Compounds
1,3-Benzodioxole: The parent compound of Benzo[d][1,3]dioxol-4-ylmethanol, lacking the methanol group.
Benzo[d][1,3]dioxol-5-ylmethylamine: A derivative with an amine group instead of a methanol group.
Benzo[d][1,3]dioxol-4-carboxylic acid: A carboxylic acid derivative of 1,3-benzodioxole.
Uniqueness: this compound is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3-benzodioxol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMMPXFVAHHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379873 | |
| Record name | 1,3-benzodioxol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-30-2 | |
| Record name | 1,3-benzodioxol-4-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dioxaindan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)
